molecular formula C12H19NO4 B13918642 Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

Cat. No.: B13918642
M. Wt: 241.28 g/mol
InChI Key: WQJNGLXEWNXGLB-HRDYMLBCSA-N
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Description

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The tert-butoxycarbonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Endo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both tert-butoxycarbonyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,4R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-6-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(10(14)15)9(13)5-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9-/m1/s1

InChI Key

WQJNGLXEWNXGLB-HRDYMLBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1C2)C(=O)O

Origin of Product

United States

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